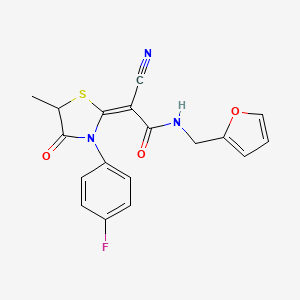

(E)-2-cyano-2-(3-(4-fluorophenyl)-5-methyl-4-oxothiazolidin-2-ylidene)-N-(furan-2-ylmethyl)acetamide

Description

Properties

IUPAC Name |

(2E)-2-cyano-2-[3-(4-fluorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-N-(furan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN3O3S/c1-11-17(24)22(13-6-4-12(19)5-7-13)18(26-11)15(9-20)16(23)21-10-14-3-2-8-25-14/h2-8,11H,10H2,1H3,(H,21,23)/b18-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUJJDEKTEYLISW-OBGWFSINSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=C(C#N)C(=O)NCC2=CC=CO2)S1)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C(=O)N(/C(=C(/C#N)\C(=O)NCC2=CC=CO2)/S1)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-cyano-2-(3-(4-fluorophenyl)-5-methyl-4-oxothiazolidin-2-ylidene)-N-(furan-2-ylmethyl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound features a thiazolidinone core, which is known for its diverse biological activities. The presence of a 4-fluorophenyl group and a furan moiety enhances its potential for interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of thiazolidinone derivatives, including the compound . The following table summarizes key findings related to its antimicrobial activity:

The compound exhibited significant activity against E. coli, with a minimum inhibitory concentration (MIC) of 0.18 µM, suggesting strong antibacterial properties linked to its structural features that enhance binding affinity to bacterial enzymes like MurB .

Anticancer Activity

Thiazolidinone derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in various cancer cell lines:

-

Cytotoxicity Studies :

- The compound demonstrated significant cytotoxic effects against HeLa cells, with an IC50 value indicating effective inhibition of cell proliferation .

- Mechanistic studies revealed that the compound induces apoptosis through both extrinsic and intrinsic pathways, highlighting its potential as an anticancer agent .

-

Structure-Activity Relationship (SAR) :

- Modifications in the thiazolidinone structure, such as varying substituents on the phenyl ring, have been correlated with enhanced activity against cancer cells. For instance, electron-withdrawing groups on the phenyl ring improved potency by increasing hydrophilicity and enhancing interaction with target proteins .

The biological activity of (E)-2-cyano-2-(3-(4-fluorophenyl)-5-methyl-4-oxothiazolidin-2-ylidene)-N-(furan-2-ylmethyl)acetamide is primarily attributed to its ability to inhibit critical enzymes involved in bacterial cell wall synthesis and induce apoptotic pathways in cancer cells.

Enzyme Inhibition

The compound's structural features allow it to effectively bind to bacterial enzymes such as MurB, which is crucial for peptidoglycan biosynthesis in bacteria like E. coli. This binding disrupts normal bacterial growth and leads to cell death .

Apoptosis Induction

In cancer cells, the compound triggers apoptosis through various signaling pathways, leading to cell cycle arrest and subsequent cell death. This multifaceted mechanism underscores its potential as a therapeutic agent in oncology .

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to (E)-2-cyano-2-(3-(4-fluorophenyl)-5-methyl-4-oxothiazolidin-2-ylidene)-N-(furan-2-ylmethyl)acetamide have been tested against various microorganisms. A study highlighted that certain thiazole derivatives demonstrated antibacterial efficacy against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 100 to 400 µg/ml . This suggests that the compound may possess similar antimicrobial properties.

Anti-inflammatory Potential

Thiazolidinone derivatives are also recognized for their anti-inflammatory effects. Investigations into related compounds have shown promising results in reducing inflammation markers in vitro and in vivo. For example, a study on (E)-2-cyano-N,3-diphenylacrylamide demonstrated notable anti-inflammatory activity, indicating that the structural features of thiazolidinones could be optimized for enhanced efficacy .

Antitumor Activity

The structural configuration of (E)-2-cyano-2-(3-(4-fluorophenyl)-5-methyl-4-oxothiazolidin-2-ylidene)-N-(furan-2-ylmethyl)acetamide may also contribute to antitumor activity. Thiazolidinones have been explored for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies suggest that modifications in the thiazolidinone structure can lead to increased cytotoxicity against cancer cell lines .

Structural Characteristics

The compound's structure includes a thiazolidine ring, which is crucial for its biological activity. The presence of electron-withdrawing groups like cyano and fluorine enhances its reactivity and interaction with biological targets. Structural studies using techniques such as X-ray crystallography and NMR spectroscopy can provide insights into conformational flexibility and binding interactions with target proteins .

Case Study 1: Antimicrobial Efficacy

A comparative study was conducted on various thiazole derivatives, including those structurally related to (E)-2-cyano-2-(3-(4-fluorophenyl)-5-methyl-4-oxothiazolidin-2-ylidene)-N-(furan-2-ylmethyl)acetamide. The results indicated that while some compounds showed moderate antibacterial activity, others were significantly less effective compared to standard antibiotics like chloramphenicol .

Case Study 2: Anti-inflammatory Mechanisms

In a recent investigation into anti-inflammatory agents, derivatives of thiazolidinones were tested for their ability to inhibit pro-inflammatory cytokines in cell cultures. Results demonstrated a dose-dependent reduction in cytokine levels, suggesting potential therapeutic applications for inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Key Observations:

Core Structure Variations: The target compound’s thiazolidin-4-one core distinguishes it from indolin-2-one (Compounds 52–53), imidazol-4-one (Compound 4k), and triazole () derivatives. Thiazolidinones are known for their metabolic modulation (e.g., hypoglycemic activity via PPAR-γ activation), whereas imidazolones and triazoles are more commonly associated with antimicrobial or anti-inflammatory effects .

Substituent Effects :

- 4-Fluorophenyl : Present in the target compound and Compound 4k, this group contributes to lipophilicity and metabolic stability. In Compound 4k, it is paired with a furan-2-ylmethyl group, similar to the target, but within an imidazolone framework .

- Furan-2-ylmethyl : Shared with Compound 4k and triazole derivatives (), this moiety may enhance solubility or interact with hydrophobic enzyme pockets. Its presence in anti-exudative compounds suggests a role in modulating inflammatory pathways .

Biological Activity: Compounds with quinolin-6-yl substituents () exhibit moderate activity values (5.503–5.928), though the exact metric (e.g., IC₅₀, EC₅₀) is unspecified. The target compound’s furan substituent may offer advantages over quinoline in terms of toxicity or bioavailability. Anti-exudative activity: Triazole-acetamide derivatives () showed comparable efficacy to diclofenac at 10 mg/kg, suggesting the target compound’s furan group could similarly contribute to anti-inflammatory effects .

Synthesis Methods: The target compound’s synthesis likely involves condensation of a thiazolidinone precursor with a cyano-acetamide derivative, contrasting with ’s chloroacetylation approach for dioxothiazolidinone derivatives. Potassium carbonate in DMF is a common base-solvent system in such reactions .

Q & A

Basic Research Questions

Q. What are the key structural features of (E)-2-cyano-2-(3-(4-fluorophenyl)-5-methyl-4-oxothiazolidin-2-ylidene)-N-(furan-2-ylmethyl)acetamide, and how do they influence reactivity?

- The compound features a thiazolidin-4-one core with a fluorophenyl substituent at position 3, a methyl group at position 5, and a cyanoacetamide group conjugated to a furan-2-ylmethyl moiety. The (E)-configuration ensures planarity of the α,β-unsaturated carbonyl system, enhancing electrophilicity for nucleophilic attack. The fluorophenyl group contributes to lipophilicity and potential π-π stacking with biological targets, while the furan ring may participate in hydrogen bonding or dipole interactions .

Q. What synthetic strategies are employed for preparing this compound?

- Synthesis typically involves multi-step protocols:

- Step 1 : Cyclocondensation of 4-fluorophenyl isothiocyanate with methyl cyanoacetate to form the thiazolidinone core.

- Step 2 : Knoevenagel condensation with cyanoacetamide derivatives.

- Step 3 : Functionalization of the furan-2-ylmethyl group via nucleophilic substitution or amide coupling.

Reaction progress is monitored using TLC and HPLC, with purification via column chromatography .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) confirms regiochemistry and substituent positions.

- IR spectroscopy validates carbonyl (C=O, ~1700 cm⁻¹) and cyano (C≡N, ~2200 cm⁻¹) groups.

- LCMS ensures molecular weight accuracy (e.g., m/z ~430 for the parent ion).

- X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .

Q. What biological targets are hypothesized for this compound?

- Thiazolidinone derivatives often target enzymes (e.g., cyclooxygenase-2, tyrosine kinases) or receptors (e.g., PPAR-γ). The fluorophenyl group may enhance binding to hydrophobic enzyme pockets, while the cyanoacetamide moiety could act as a Michael acceptor for covalent inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar thiazolidinones?

- Approach :

- Perform comparative molecular docking to assess binding affinity variations across isoforms (e.g., COX-1 vs. COX-2).

- Validate using isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS).

- Conduct meta-analysis of literature data to identify substituent-dependent trends (e.g., electron-withdrawing groups on the phenyl ring vs. activity) .

Q. What experimental designs optimize the structure-activity relationship (SAR) for this compound?

- Methodology :

- Synthesize analogs with systematic substitutions:

- Variation A : Replace 4-fluorophenyl with other halophenyl groups (Cl, Br) to assess halogen bonding effects.

- Variation B : Modify the furan ring to thiophene or pyrrole to evaluate heterocycle influence.

- Use QSAR models to correlate electronic (Hammett σ) and steric (Taft Es) parameters with IC₅₀ values .

Q. How can reaction conditions be optimized for scale-up synthesis?

- Optimization steps :

- Screen solvents (DMF vs. acetonitrile) and catalysts (p-TsOH vs. ZnCl₂) to improve Knoevenagel condensation yields.

- Apply Design of Experiments (DoE) to identify critical factors (temperature, stoichiometry).

- Use flow chemistry for exothermic steps (e.g., cyclocondensation) to enhance reproducibility .

Q. What mechanistic studies elucidate the compound’s mode of action?

- Techniques :

- Isotopic labeling : Introduce ¹⁸O into the thiazolidinone carbonyl to track metabolic stability.

- Enzyme kinetics : Measure Km and Vmax shifts in the presence of inhibitors.

- Cryo-EM or X-ray crystallography to resolve inhibitor-enzyme complexes .

Q. How does the compound’s stability vary under physiological conditions?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.